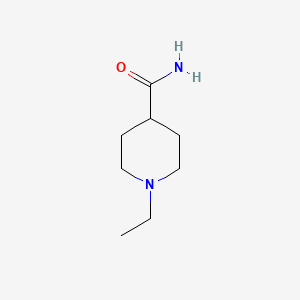

1-Ethylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-5-3-7(4-6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGHIMJARYRESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340834 | |

| Record name | 1-ethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88654-15-3 | |

| Record name | 1-ethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethylpiperidine 4 Carboxamide and Its Precursors

Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine scaffold is a critical first step in the synthesis of 1-Ethylpiperidine-4-carboxamide. Various methods have been developed for the efficient construction of this saturated heterocycle, primarily involving the reduction of pyridine (B92270) precursors or the cyclization of acyclic starting materials.

Catalytic Hydrogenation of Pyridine Derivatives

A prevalent and industrially scalable method for synthesizing the piperidine ring is the catalytic hydrogenation of corresponding pyridine derivatives. This approach typically involves the reduction of a substituted pyridine, such as ethyl isonicotinate (B8489971), in the presence of a metal catalyst and a hydrogen source. The reaction effectively saturates the aromatic pyridine ring to yield the desired piperidine structure.

Key parameters for a successful hydrogenation include the choice of catalyst, solvent, temperature, and pressure. A variety of catalysts can be employed, with platinum and rhodium-based catalysts often demonstrating high efficacy. For instance, the hydrogenation of ethyl isonicotinate to ethyl piperidine-4-carboxylate can be achieved using catalysts like platinum oxide (PtO2) or rhodium on carbon (Rh/C). The reaction is typically carried out in a protic solvent such as ethanol (B145695) or acetic acid.

A study on the synthesis of ethyl piperidine-4-carboxylate highlights the esterification of isonipecotic acid with ethanol, a reaction that can be catalyzed by chlorotrimethylsilane. google.com Another approach involves the hydrogenation of the aromatic nucleus using sodium borohydride-rhodium chloride in a hydroxyl solvent. google.com

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

| Starting Material | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl isonicotinate | Rh/C | Ethanol | H2 (pressure), rt | Ethyl piperidine-4-carboxylate | High | google.com |

| Isonicotinic acid | PtO2 | Acetic Acid | H2 (pressure), rt | Piperidine-4-carboxylic acid | Good | chemicalbook.com |

Cyclization Reactions Utilizing Diverse Precursors

The construction of the piperidine ring can also be accomplished through various cyclization reactions starting from acyclic precursors. These methods offer a high degree of flexibility in introducing substituents onto the piperidine core. One-step cyclization reactions have been developed to produce 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds. nih.gov These methods are noted for their simplicity and high yields, making them suitable for both laboratory and industrial applications. nih.gov

One such approach involves the reaction of a compound with an active methylene (B1212753) group and an N-substituted diethanolamine (B148213) diphenyl sulfonate in the presence of sodium hydride. nih.gov This leads to the formation of the desired piperidine derivative through a cyclization cascade.

Reductive Amination Approaches to Piperidine Derivatives

Reductive amination is a powerful tool for the formation of C-N bonds and can be employed in the synthesis of the piperidine ring. researchgate.net This two-step process involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. Intramolecular reductive amination of suitable amino-dicarbonyl compounds can lead to the formation of the piperidine ring.

The double reductive amination (DRA) of a dicarbonyl compound with an amine is a particularly efficient method for constructing the piperidine skeleton in a single synthetic step. chim.it This strategy offers versatility due to the wide availability of both dicarbonyl substrates and primary amines. chim.it

Regioselective Introduction of the N-Ethyl Moiety

Once the piperidine-4-carboxamide or a suitable precursor like ethyl piperidine-4-carboxylate is obtained, the next critical step is the regioselective introduction of the ethyl group onto the nitrogen atom. This is typically achieved through alkylation or reductive amination reactions.

Alkylation Reactions

Direct N-alkylation of a piperidine derivative with an ethyl halide, such as ethyl bromide or ethyl iodide, is a common method for introducing the N-ethyl group. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective. researchgate.net

For instance, the N-alkylation of piperidine can be achieved by slowly adding an ethyl halide to a solution of piperidine in anhydrous acetonitrile. researchgate.net The use of a base like potassium bicarbonate can accelerate the reaction, though it may also increase the possibility of dialkylation. researchgate.net

Table 2: N-Alkylation of Piperidine Derivatives

| Piperidine Derivative | Alkylating Agent | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Piperidine | Ethyl bromide | K2CO3 | DMF | Room Temperature | 1-Ethylpiperidine | Good | researchgate.net |

| Ethyl isonipecotate | Benzyl bromide | Triethylamine | Methylene chloride | Room Temperature, 20 hr | Ethyl 1-benzylpiperidine-4-carboxylate | 97% | synblock.com |

Advanced N-Alkylation Techniques

Reductive amination provides an alternative and often more controlled method for N-ethylation. This involves the reaction of the secondary amine of the piperidine ring with acetaldehyde (B116499) in the presence of a reducing agent. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaCNBH3) being particularly effective and selective for the reduction of the intermediate iminium ion over the aldehyde. harvard.edu

A patent for the synthesis of 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester, a compound structurally similar to the N-ethylated precursor of the target molecule, describes a reductive amination process. google.com In this procedure, ethyl isonipecotate is reacted with chloroacetaldehyde (B151913) in a methanol (B129727)/acetic acid mixture, followed by the addition of sodium cyanoborohydride. google.com This method results in a high yield of the N-alkylated product. google.com

Formation of the Carboxamide Functional Group at C-4

The final and critical step in the synthesis of this compound is the formation of the amide bond at the C-4 position of the piperidine ring. This transformation can be achieved through several reliable methods, primarily involving the amidation of carboxylic acid derivatives or the reaction of isocyanates.

A prevalent and versatile method for forming the carboxamide group is the amidation of 1-ethylpiperidine-4-carboxylic acid or its activated derivatives. matrixscientific.comscbt.comachemblock.com This approach typically involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent.

Commonly, 1-ethylpiperidine-4-carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the subsequent reaction with ammonia (B1221849) or an amine. For instance, treatment of the carboxylic acid with thionyl chloride can yield the corresponding acid chloride. This highly reactive intermediate can then be reacted with ammonia to produce this compound.

Alternatively, various coupling agents can be employed to directly mediate the reaction between the carboxylic acid and an amine. Reagents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) are effective in promoting amide bond formation. nih.gov This method offers mild reaction conditions and is compatible with a wide range of functional groups.

A specific example involves the coupling of sulfanilamide (B372717) with ethylpiperidine-4-carboxylate in the presence of EDCI to form an intermediate which is then hydrolyzed to the carboxylic acid. This acid is further reacted with an appropriate amine using EDCI to yield the desired amide. nih.gov

Table 1: Reagents for Amidation of 1-Ethylpiperidine-4-carboxylic Acid Derivatives

| Reagent/Method | Description | Reference |

| Thionyl Chloride | Converts the carboxylic acid to the more reactive acid chloride. | google.com |

| EDCI/HOBt | A common peptide coupling reagent system for direct amidation. | nih.gov |

Another synthetic route to carboxamides involves the use of isocyanate intermediates. nih.gov Isocyanates are highly electrophilic and readily react with nucleophiles like amines to form ureas, and with alcohols to form carbamates. scholaris.ca In the context of this compound synthesis, a key intermediate would be 1-ethylpiperidine-4-isocyanate.

The synthesis of isocyanates can be achieved through various methods, including the reaction of amines with phosgene (B1210022) or its equivalents. beilstein-journals.orggoogle.com A more modern and safer approach involves the Staudinger–aza-Wittig reaction, where an azide (B81097) is treated with a phosphine (B1218219) and then with carbon dioxide. beilstein-journals.org Once the 1-ethylpiperidine-4-isocyanate is formed, its reaction with ammonia would directly yield this compound.

The reaction of isocyanates is generally efficient and proceeds under mild conditions. umich.edu However, the synthesis and handling of isocyanates require care due to their reactivity.

Table 2: Methods for Isocyanate Formation

| Method | Description | Reference |

| Phosgenation | Traditional method involving the reaction of an amine with phosgene. | google.comgoogle.com |

| Staudinger–aza-Wittig Reaction | A milder alternative using an azide, a phosphine, and carbon dioxide. | beilstein-journals.org |

| Dehydration of Carbamic Acids | A metal-free method involving the dehydration of carbamic acid intermediates. | scholaris.ca |

Synthesis and Derivatization of Key Intermediates

Ethyl 1-ethylpiperidine-4-carboxylate is a crucial intermediate that can be synthesized through several pathways. A common method is the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate). nbinno.comchemicalbook.comsigmaaldrich.com This reaction can be achieved by treating ethyl isonipecotate with an ethylating agent, such as ethyl bromide or iodoethane, in the presence of a base like potassium carbonate.

Another approach is through reductive amination. google.comgoogleapis.com This involves reacting ethyl isonipecotate with acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3). google.comgoogleapis.com This one-pot procedure is often efficient and provides good yields.

Furthermore, a one-step cyclization reaction of a compound with active methylene and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride has been reported for the synthesis of 4-substituted/N-substituted ethyl 4-piperidinecarboxylate compounds. google.com

Table 3: Synthetic Routes to Ethyl 1-Ethylpiperidine-4-carboxylate

| Starting Material | Reagents | Method | Reference |

| Ethyl isonipecotate | Ethyl bromide, Potassium carbonate | N-alkylation | google.com |

| Ethyl isonipecotate | Acetaldehyde, NaCNBH3 | Reductive Amination | google.comgoogleapis.com |

| Compound with active methylene, N-substituted diethanolamine diphenyl sulfonate | Sodium hydride | One-step cyclization | google.com |

The carboxylic acid intermediate, 1-ethylpiperidine-4-carboxylic acid, is typically obtained by the hydrolysis of its corresponding ester, ethyl 1-ethylpiperidine-4-carboxylate. scbt.comachemblock.com This hydrolysis is usually carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

Alternatively, direct synthesis routes to N-substituted piperidine-4-carboxylic acids have been explored. For instance, the reaction of 1-benzylpiperidin-4-one can lead to the formation of a piperidine-4-carboxylic acid derivative after a series of steps including a Strecker-type condensation and subsequent hydrolysis. researchgate.net While this demonstrates the formation of the piperidine-4-carboxylic acid core, the introduction of the ethyl group would require a separate N-alkylation step or starting with an N-ethylated piperidinone.

Table 4: Methods for the Synthesis of 1-Ethylpiperidine-4-carboxylic Acid

| Starting Material | Reagents | Method | Reference |

| Ethyl 1-ethylpiperidine-4-carboxylate | NaOH or KOH (aq), then H+ | Ester Hydrolysis | nih.gov |

| 1-Benzylpiperidin-4-one | Aniline, HCN, then H2SO4, then KOH, then SOCl2/MeOH | Multi-step synthesis including Strecker condensation and hydrolysis | researchgate.net |

The optimization of synthetic routes for large-scale production of this compound and its intermediates is crucial for industrial applications. Key considerations include reaction times, yields, purity of the product, and the use of cost-effective and environmentally benign reagents.

For instance, in the reductive amination for the synthesis of ethyl 1-ethylpiperidine-4-carboxylate, the choice of the reducing agent and solvent system can significantly impact the reaction efficiency and selectivity. google.comgoogleapis.com Similarly, in the amidation step, the selection of the coupling agent and reaction conditions can be optimized to maximize the yield and minimize side-product formation. nih.gov

Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product and intermediates with high purity. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can also contribute to a more efficient and economical process. nih.gov

Chemical Reactivity and Transformation Pathways of 1 Ethylpiperidine 4 Carboxamide

Oxidation Reactions of the Piperidine (B6355638) Nitrogen and Carboxamide Group

The nitrogen atom of the piperidine ring and the adjacent ethyl group are prone to oxidation, leading to various derivatives. The carboxamide group is generally stable to oxidation.

Formation of N-Oxides

The lone pair of electrons on the tertiary nitrogen of the piperidine ring makes it susceptible to oxidation, readily forming N-oxides. This transformation is a common metabolic pathway for many N-alkylpiperidine-containing pharmaceuticals. The reaction involves the transfer of an oxygen atom from an oxidizing agent to the nitrogen.

Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-chloroperbenzoic acid, m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone®). The general scheme for the N-oxidation of 1-Ethylpiperidine-4-carboxamide is presented below:

Scheme 1: Formation of this compound N-oxide

This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, at or below room temperature.

Oxidative Transformations to Other Derivatives

Beyond N-oxidation, the piperidine ring and its N-ethyl substituent can undergo other oxidative transformations. A significant pathway, particularly in metabolic contexts, is N-dealkylation. This process, often catalyzed by cytochrome P450 enzymes in vivo, involves the oxidation of the carbon atom alpha to the piperidine nitrogen on the ethyl group. nih.gov This leads to an unstable hemiaminal intermediate that subsequently breaks down to yield piperidine-4-carboxamide and acetaldehyde (B116499).

Scheme 2: Oxidative N-de-ethylation of this compound

Another potential oxidative pathway is the oxidation of the piperidine ring itself, which could lead to the formation of lactams. However, N-dealkylation is often the more predominant metabolic route for N-alkylpiperidines. nih.gov

Reduction Reactions of the Carboxamide Moiety

The carboxamide group is relatively resistant to reduction but can be converted to other functional groups under specific conditions.

Conversion to Amines

The reduction of the carboxamide group in this compound to a primary amine (1-ethyl-4-(aminomethyl)piperidine) requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. masterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under reflux. masterorganicchemistry.comic.ac.uk

The general reaction is as follows:

Scheme 3: Reduction of this compound to an Amine

Strategies for Functional Group Interconversion and Further Derivatization

Detailed and specific research findings on the functional group interconversion and derivatization of this compound are not extensively available in the public domain. The chemical behavior of this compound must be largely extrapolated from the known reactivity of its core components: the piperidine ring with an N-ethyl substituent and the 4-carboxamide group.

The primary amide functional group is a versatile precursor for a variety of other functionalities. Potential transformations include:

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to form 1-ethylpiperidine-4-carboxylic acid. This carboxylic acid can then serve as a key intermediate for further derivatization, such as esterification or conversion to an acid chloride.

Reduction: The amide can be reduced to the corresponding primary amine, 1-ethyl-4-(aminomethyl)piperidine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Dehydration: Treatment with dehydrating agents could potentially convert the primary amide into the corresponding nitrile, 1-ethylpiperidine-4-carbonitrile.

The tertiary amine of the piperidine ring also presents opportunities for derivatization, although these are generally less common than transformations of the carboxamide group. One potential reaction is N-oxidation to form the corresponding N-oxide.

It is important to note that while these transformations are chemically plausible, the specific reaction conditions, yields, and potential side reactions for this compound have not been reported in detail in readily accessible scientific literature.

Table of Potential Transformations

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| This compound | Acid or Base, Heat | 1-Ethylpiperidine-4-carboxylic acid | Amide Hydrolysis |

| This compound | LiAlH₄, THF | (1-Ethylpiperidin-4-yl)methanamine | Amide Reduction |

This table represents theoretically possible reactions based on the general reactivity of the functional groups present and not on documented experimental results for this compound.

Advanced Analytical Characterization in 1 Ethylpiperidine 4 Carboxamide Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental to the structural determination of 1-Ethylpiperidine-4-carboxamide, offering detailed insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete assignment of the molecule's proton and carbon skeletons.

¹H NMR Spectroscopy: In ¹H NMR spectra of related piperidine (B6355638) structures, the protons on the piperidine ring typically appear as multiplets in the upfield region. For instance, in N-ethyl-piperidine-4-carboxylic acid, the equatorial and axial protons at the C2 and C6 positions are observed as distinct multiplets. The ethyl group protons present as a characteristic quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group. researchgate.net The carboxamide protons (CONH₂) would be expected to appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. In similar piperidine-containing molecules, the carbonyl carbon of the carboxamide group is typically observed in the downfield region of the spectrum. The carbons of the piperidine ring and the ethyl group appear at characteristic chemical shifts in the aliphatic region. chemicalbook.comorganicchemistrydata.org

Table 1: Representative NMR Data for Related Piperidine Structures

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Ethyl (CH₃) | ~1.1-1.3 (triplet) |

| ¹H | Piperidine Ring (CH₂) | ~1.5-3.5 (multiplets) |

| ¹H | Ethyl (CH₂) | ~2.3-2.5 (quartet) |

| ¹H | Amide (NH₂) | ~5.5-8.5 (broad singlet) |

| ¹³C | Ethyl (CH₃) | ~12-15 |

| ¹³C | Piperidine Ring (CH₂) | ~25-55 |

| ¹³C | Ethyl (CH₂) | ~45-50 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key characteristic absorption bands for this compound would include:

N-H Stretching: The amide group (CONH₂) typically shows two distinct stretching vibrations in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the N-H bonds.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group and the piperidine ring are expected in the 2850-3000 cm⁻¹ region. nist.govsigmaaldrich.comchemicalbook.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is a prominent feature, typically appearing around 1630-1680 cm⁻¹. This is often referred to as the Amide I band. nist.govresearchgate.net

N-H Bending: The N-H bending vibration of the amide group (Amide II band) is usually observed in the region of 1550-1640 cm⁻¹. researchgate.net

FT-IR analysis of related compounds, such as ethyl pyridine-4-carboxylate, confirms the presence of characteristic ester and ring vibrations, providing a basis for interpreting the spectrum of this compound. researchgate.net

Mass Spectrometry (MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (156.23 g/mol ). chemscene.comsynblock.com Fragmentation patterns observed in the mass spectrum provide valuable structural information. For instance, the fragmentation of related piperidine structures often involves the loss of the ethyl group or cleavage of the piperidine ring. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique particularly well-suited for polar molecules like this compound. It typically produces a protonated molecule [M+H]⁺, which would be observed at an m/z (mass-to-charge ratio) of approximately 157.23. scielo.brscispace.com This technique is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation and obtain further structural details. scielo.brscispace.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₈H₁₆N₂O), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. nih.govpreprints.org

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. A typical HPLC method for analyzing piperidine derivatives might employ a C18 reversed-phase column with a mobile phase consisting of a mixture of water (often with an additive like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. A UPLC method for analyzing this compound would offer a more rapid and efficient means of purity assessment and impurity profiling. mdpi.com The principles of separation are the same as in HPLC, but the performance is significantly superior, making it an ideal technique for high-throughput analysis and the detection of trace-level impurities. mdpi.comnih.gov

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for characterizing the stability, purity, and physical state of a compound.

Differential Scanning Calorimetry (DSC) is a cornerstone of thermal analysis, used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would provide its melting point, which is a key indicator of purity. The shape of the melting peak can also offer information about the crystalline nature of the sample. While specific DSC data for this compound is not available, the thermal behavior of related piperidine compounds has been studied. For example, the thermal degradation of materials containing piperidine moieties has been investigated, showing multi-stage decomposition processes. nih.gov

A typical DSC analysis for a pure, crystalline compound like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The data that would be obtained from such an analysis is summarized in the hypothetical table below.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Hypothetical Value |

| Onset of Melting (°C) | Not Available |

| Peak Melting Point (°C) | Not Available |

| Enthalpy of Fusion (J/g) | Not Available |

| Decomposition Temperature (°C) | > 200 (Illustrative) |

Note: The values in this table are for illustrative purposes only and are not based on experimental data for this compound.

Computational Chemistry and Theoretical Investigations of 1 Ethylpiperidine 4 Carboxamide

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Ethylpiperidine-4-carboxamide, these calculations reveal details about its geometry and electronic distribution.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netchemrxiv.org Studies on piperidine (B6355638) derivatives using DFT, often at the B3LYP/6-31G** or similar levels of theory, have been conducted to determine optimized geometries, including bond lengths and angles. researchgate.netrsc.org For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered heterocyclic rings.

The electronic properties, such as the dipole moment and the distribution of electron density, are also elucidated through DFT calculations. These properties are crucial for understanding the molecule's polarity and how it might interact with its environment.

Table 1: Predicted Geometrical Parameters of this compound based on DFT Studies of Related Piperidine Derivatives

| Parameter | Predicted Value |

| C-N (piperidine ring) bond length | ~1.46 Å |

| C-C (piperidine ring) bond length | ~1.53 Å |

| C=O (amide) bond length | ~1.24 Å |

| C-N (amide) bond length | ~1.34 Å |

| C-N-C (piperidine ring) bond angle | ~111° |

| O=C-N (amide) bond angle | ~123° |

Note: These values are estimations based on computational studies of structurally similar piperidine carboxamide derivatives and may not represent the exact parameters for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov

For piperidine derivatives, the HOMO is often localized on the nitrogen atom of the piperidine ring and the amide group, while the LUMO is typically distributed over the carbonyl group of the carboxamide. researchgate.netresearchgate.netresearchgate.net A smaller HOMO-LUMO gap can indicate that the molecule is more likely to be chemically reactive. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ 1.2 eV |

| HOMO-LUMO Gap | ~ 7.7 eV |

Note: These are representative values based on DFT calculations performed on analogous piperidine compounds and serve as an estimation for this compound. nih.govschrodinger.com

Molecular Modeling for Conformational Analysis and Interaction Studies

Molecular modeling techniques are employed to simulate the behavior of this compound in various environments and to predict its interactions with biological molecules.

Molecular Docking for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a protein target. nih.govresearchgate.net

In studies involving piperidine carboxamide derivatives, molecular docking has been used to investigate their potential as inhibitors for various enzymes. researchgate.netsemanticscholar.org The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity. Lower (more negative) scores generally indicate a more favorable binding interaction. The analysis of docked poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net For this compound, MD simulations can be used to study its conformational flexibility and the influence of solvent molecules on its structure and properties. researchgate.net These simulations can reveal how the molecule behaves in an aqueous environment, which is crucial for understanding its biological activity. researchgate.net Parameters such as root-mean-square deviation (RMSD) are analyzed to assess the stability of the molecule's conformation and any complexes it forms. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a method used to study intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.netresearchgate.net This analysis provides information about the delocalization of electron density between filled and empty orbitals, which contributes to the stability of the molecule. researchgate.net

In the context of piperidine amides, NBO analysis can reveal the stabilization energies associated with intramolecular hydrogen bonds and other interactions. researchgate.netresearchgate.net For instance, the interaction between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group is a key feature that can be quantified.

Table 3: Predicted NBO Analysis Data for Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amide) | π(C=O) | ~ 50-60 |

| σ(C-H) | σ(N-C) | ~ 2-5 |

Note: These values are illustrative and based on NBO analyses of similar amide-containing molecules. LP denotes a lone pair, and π and σ* represent antibonding orbitals.*

In Silico Prediction of Molecular Properties Relevant to Chemical Transformations

Computational tools play a pivotal role in the a priori estimation of a wide array of molecular properties that are critical for understanding and predicting the chemical reactivity and transformation pathways of this compound. These predictions are vital in early-stage drug discovery and process development, as they help to prioritize research efforts and resources by identifying candidates with desirable characteristics. nih.gov

Detailed research findings from computational studies on analogous piperidine-containing molecules provide a framework for the types of properties that can be reliably predicted for this compound. Methodologies such as Density Functional Theory (DFT) are employed to investigate molecular electronic structure properties. researchgate.net For instance, calculations at a level of theory like M06-2X/6-311++G(d,p) can elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular charge transfer interactions and the stabilization energies associated with them. researchgate.net These computational methods help in understanding the relationship between the chemical structure of a drug and its biological activity. researchgate.net

The following interactive data table showcases key molecular properties of this compound and other relevant compounds that can be predicted using various computational software and online tools. These properties are fundamental to assessing the compound's potential for chemical modification and its likely behavior in a biological system.

Interactive Data Table: Predicted Molecular Properties

| Property | Predicted Value for this compound | Significance in Chemical Transformations |

|---|---|---|

| Molecular Weight | 156.23 g/mol | Influences reaction stoichiometry and pharmacokinetics. |

| Molecular Formula | C8H16N2O | Defines the elemental composition. |

| Hydrogen Bond Donors | 2 | Potential for intermolecular interactions and solubility. |

| Hydrogen Bond Acceptors | 2 | Affects binding to biological targets and solubility. |

| LogP | 0.8 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Relates to drug transport and absorption. |

| Rotatable Bonds | 2 | Influences conformational flexibility and binding affinity. |

Note: The values presented in this table are computationally predicted and may vary depending on the software and methods used.

Structure-Based Design Approaches in Derivatization

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a target protein to design and optimize ligands. In the context of this compound, this approach is invaluable for creating derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

The process often begins with the identification of a biological target. Molecular docking studies are then performed to predict the binding mode and affinity of the parent compound, this compound, within the active site of the target. These simulations provide crucial insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding.

Research on related piperidine carboxamide derivatives has demonstrated the efficacy of this approach. For example, in the development of human carbonic anhydrase inhibitors, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized. nih.gov Docking and molecular dynamics studies revealed that the selectivity of these compounds towards specific isoforms was due to favorable interactions within the active sites. nih.gov These findings underscore the importance of the piperidine-4-carboxamide scaffold as a starting point for derivatization.

Structure-activity relationship (SAR) studies are also integral to the design process. nih.gov By systematically modifying different parts of the this compound molecule, researchers can probe the effects of these changes on biological activity. For instance, modifications to the ethyl group on the piperidine nitrogen or substitutions on the carboxamide moiety can be explored to optimize interactions with the target protein.

The following interactive data table outlines potential derivatization strategies for this compound based on structure-based design principles.

Interactive Data Table: Structure-Based Derivatization Strategies

| Derivatization Site | Design Strategy | Desired Outcome |

|---|---|---|

| Piperidine Nitrogen (N1) | Substitution of the ethyl group with various alkyl or aryl groups. | Modulate lipophilicity and explore additional binding pockets. |

| Carboxamide Nitrogen | Introduction of diverse substituents. | Enhance hydrogen bonding network and improve metabolic stability. |

| Piperidine Ring (C4) | Introduction of substituents at other positions. | Alter conformational preferences and introduce new interaction points. |

These computational and theoretical approaches provide a rational framework for the derivatization of this compound, accelerating the discovery of new chemical entities with improved therapeutic potential.

Applications of 1 Ethylpiperidine 4 Carboxamide in Chemical Sciences

Role as a Key Building Block and Scaffold in Complex Organic Synthesis

The primary application of 1-Ethylpiperidine-4-carboxamide in chemical sciences is its role as a versatile building block and structural scaffold for the synthesis of more complex organic molecules, particularly within the field of medicinal chemistry. The piperidine (B6355638) framework is a cornerstone in drug design, known to enhance crucial pharmacokinetic properties such as membrane permeability, metabolic stability, and receptor binding affinity. researchgate.netresearchgate.net

Research has highlighted the importance of the broader piperidine-4-carboxamide scaffold in the development of novel therapeutics. For instance, this core structure has been identified as a promising foundation for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the progression of Alzheimer's disease. nih.gov The synthesis of various derivatives, such as sulfonamide and other amide analogues of piperidine-4-carboxamide, has been explored to generate compounds with potential as dopamine (B1211576) reuptake inhibitors, analgesics, and antibacterial agents. researchgate.net Furthermore, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide have shown significant inhibitory activity against human carbonic anhydrase (hCA) isoforms related to cancer, demonstrating the scaffold's potential as a starting point for developing new anticancer agents. nih.gov

The carboxamide group of this compound provides a reactive handle for a variety of chemical transformations, allowing for the attachment of different molecular fragments to explore structure-activity relationships (SAR). This adaptability makes it and its derivatives valuable intermediates in the synthesis of targeted therapeutic agents. ijnrd.orgresearchgate.net

Contributions to Materials Science: Design and Synthesis of Tailored Materials

In materials science, the focus is on creating substances with specific, desirable properties. Heterocyclic compounds are of great interest in this field for the design of functional materials, including polymers and coordination complexes. While specific research on this compound in materials science is not extensively documented, its structural components suggest potential utility.

The dual functionality of the molecule—the basic nitrogen atom within the piperidine ring and the hydrogen-bonding capable carboxamide group—offers sites for polymerization or for incorporation into larger supramolecular assemblies. The catalytic activity of metal complexes involving piperidine derivatives has been exploited for the formation of amidines, indicating the potential for these scaffolds to participate in metal-mediated material synthesis. rsc.org The N-ethyl group can influence the solubility and steric environment of resulting materials. The principles of using piperidine-based building blocks are applied in creating polymers and other materials where the heterocyclic unit can impart thermal stability, specific conductivity, or other tailored physical properties.

Utility in Agrochemical Research as Synthetic Intermediates

The piperidine ring is a common structural feature in various agrochemicals, including fungicides, insecticides, and herbicides. ijnrd.orgccspublishing.org.cn These compounds often derive their biological activity from the specific arrangement of substituents on the heterocyclic core. ccspublishing.org.cn Consequently, functionalized piperidines like this compound serve as valuable synthetic intermediates for the creation of new crop protection agents.

The development of novel pesticides often involves synthesizing libraries of related compounds to identify molecules with high efficacy against pests and low toxicity to non-target organisms. researchgate.net The carboxamide moiety, in particular, is present in a number of active herbicidal compounds. For example, research into 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives has yielded potent herbicides, demonstrating the importance of the N-substituted carboxamide group in achieving desired biological activity. researchgate.net By using this compound as a starting material, chemists can systematically modify the structure to produce novel candidates for agrochemical screening. The incorporation of the piperidine group can enhance the biological effectiveness of a potential pesticide. ccspublishing.org.cn

Applications of 1 Ethylpiperidine 4 Carboxamide in Biological Research and Medicinal Chemistry

Utilization as Biochemical Probes and Ligands in Mechanistic Studies

The piperidine-4-carboxamide framework serves as a crucial component in the design of molecular probes and ligands for investigating complex biological processes at a molecular level.

Derivatives of piperidine-4-carboxamide are instrumental in studying the intricate interactions between ligands and their protein targets. Through techniques like molecular docking and molecular dynamics (MD) simulations, researchers can elucidate the binding modes and stability of these compounds within the active sites of enzymes and receptors.

Similarly, in the context of developing inhibitors for secretory glutaminyl cyclase (sQC), a target in Alzheimer's disease research, a novel inhibitor with a piperidine-4-carboxamide moiety was identified. nih.gov Systematic molecular docking and MD simulations provided detailed, atomistic insights into its binding mechanism within the sQC active site, highlighting the scaffold's potential for designing high-affinity inhibitors. nih.govmdpi.com The primary driving force for these binding processes is often the non-bond interaction between the inhibitor and the protein. mdpi.com

Following a comprehensive review of scientific literature, no specific applications of 1-ethylpiperidine-4-carboxamide or its direct derivatives as components in protein extraction or isolation buffers for proteomics research were identified. Standard proteomics workflows commonly employ buffers containing chaotropes and detergents like urea, guanidine (B92328) hydrochloride, or SDS to ensure efficient protein solubilization and denaturation, but the inclusion of piperidine-4-carboxamide-based compounds in these protocols is not documented. mdpi.com

Medicinal Chemistry Research: Design and Evaluation of Novel Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for creating extensive libraries of compounds aimed at various therapeutic targets.

The adaptability of the piperidine-4-carboxamide scaffold has enabled the development of derivatives that target a wide array of proteins implicated in disease:

Enzymes:

Carbonic Anhydrase (CA): A target for diuretics and anti-glaucoma agents. semanticscholar.org

Protein Kinase B (PKB/Akt): A key enzyme in cell survival and proliferation pathways, often deregulated in cancer.

SARS-CoV-2 Papain-like Protease (PLpro): An essential enzyme for the replication of the SARS-CoV-2 virus.

Secretory Glutaminyl Cyclase (sQC): An enzyme involved in the formation of neurotoxic amyloid-beta variants in Alzheimer's disease. nih.govmdpi.com

Multikinase Targets (VEGFR-2, ERK-2, Abl-1): Kinases involved in cancer progression.

Receptors:

CCR5 Receptor: A co-receptor used by the HIV-1 virus to enter host cells.

5HT2A Receptor: A serotonin (B10506) receptor subtype implicated in various neuropsychiatric disorders.

The piperidine-4-carboxamide core has been successfully modified to generate potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibitors: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as inhibitors of human carbonic anhydrase (hCA). semanticscholar.org Several of these sulfonamide derivatives demonstrated inhibitory activity in the low nanomolar range and showed selectivity for different hCA isoforms, including tumor-associated ones like hCA IX and XII. semanticscholar.org

RAF Kinase Inhibitors: A review of the available literature did not identify specific RAF kinase inhibitors developed from the piperidine-4-carboxamide scaffold. Research on RAF inhibitors has focused on other chemical structures, such as imidazo-benzimidazoles.

Protein Kinase B (PKB/Akt) Inhibitors: In the search for anti-cancer agents, the piperidine-4-carboxamide scaffold has been key. By modifying the linker group between the piperidine (B6355638) and a lipophilic substituent, researchers developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. These compounds were found to be potent, orally bioavailable, and selective inhibitors of PKB.

SARS-CoV-2 Papain-like Protease (PLpro) Inhibitors: The piperidine-4-carboxamide moiety is a central feature in some noncovalent inhibitors of SARS-CoV-2 PLpro. For example, derivatives of N-benzyl-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide have been proposed as a class of PLpro inhibitors. Furthermore, structure-guided design has led to novel covalent peptidomimetic inhibitors incorporating this scaffold, which have shown submicromolar potency in enzymatic assays.

Table 1: Activity of Piperidine-4-carboxamide Derivatives as Enzyme Inhibitors

The versatility of the scaffold extends to the modulation of G protein-coupled receptors (GPCRs).

5HT2A Receptor Ligands: The benzoylpiperidine fragment, a close relative of the core compound, is considered a crucial pharmacophore for interacting with the 5-HT2A receptor. Derivatives such as N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) have been identified as potent 5-HT2A receptor antagonists, representing a potential avenue for developing new antipsychotic drugs. Functional assays confirmed that such compounds can act as potent and full antagonists of the 5-HT2A receptor.

CCR5 Receptor Antagonists: The CCR5 receptor is a critical target for anti-HIV therapy. Replacing fragments in earlier lead structures with a piperidine-4-carboxamide moiety led to the discovery of novel and potent CCR5 antagonists. One such derivative, a piperidine-4-carboxamide compound referred to as 11f, demonstrated excellent antiviral activity against CCR5-tropic HIV-1 replication with an EC50 of 0.59 nM. Further structure-activity relationship (SAR) studies led to piperidine-4-carboxamide derivatives with excellent inhibitory activity against CCR5, with one example showing an IC50 of 25.73 nM in a calcium mobilization assay.

Table 2: Activity of Piperidine-4-carboxamide Derivatives on Receptors

Investigation of Neurotransmitter Systems Modulation

Derivatives of the piperidine-4-carboxamide scaffold have been identified as potent modulators of various neurotransmitter systems. Research indicates that these compounds can influence neuronal activity through different mechanisms, including the inhibition of ion channels and neurotransmitter reuptake transporters.

One area of investigation involves the role of these compounds as inhibitors of T-type calcium (Ca²⁺) channels. A series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against these channels. T-type Ca²⁺ channels are crucial in regulating neuronal excitability and neurotransmitter release, and their modulation can have significant effects on the central nervous system.

Furthermore, studies have shown that piperidine-4-carboxamide derivatives can act as dopamine (B1211576) reuptake inhibitors. By blocking the dopamine transporter (DAT), these compounds increase the extracellular concentration of dopamine, a key neurotransmitter involved in reward, motivation, and motor control. This mechanism of action is a target for the development of treatments for various neurological and psychiatric disorders. The synthesis and evaluation of various sulfonamide and amide derivatives of piperidine-4-carboxamide have confirmed their potential as potent dopamine reuptake inhibitors.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For the piperidine-4-carboxamide class of molecules, extensive SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties.

Elucidation of Structural Determinants for Biological Activity

SAR studies have successfully identified key structural features of the piperidine-4-carboxamide framework that are essential for its biological effects. The core piperidine ring and the carboxamide linkage are foundational elements, with substituents at various positions playing a critical role in determining the compound's interaction with biological targets.

For instance, in a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives designed as T-type Ca²⁺ channel inhibitors, it was discovered that dialkyl substituents at the benzylic position are crucial for enhancing inhibitory activity. In a different context, studies on 4-anilidopiperidine analogues, which share the piperidine core, revealed the importance of the substituent replacing the typical phenethyl group of fentanyl for interaction with mu (µ) and delta (δ) opioid receptors. nih.gov The replacement of this group with various aromatic ring-containing amino acids led to compounds with high but selective binding affinities for the µ-opioid receptor. nih.gov

In the development of human carbonic anhydrase (hCA) inhibitors based on a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold, the "tail" of the inhibitor, formed by piperazine (B1678402) and benzylamine (B48309) amides, was investigated. nih.gov The nature of this tail was found to significantly influence the inhibitory activity against different hCA isoforms. nih.gov

Impact of Chemical Modifications on Target Selectivity and Potency

Modifying the chemical structure of piperidine-4-carboxamide derivatives has a profound impact on their potency and selectivity for specific biological targets. These modifications allow for the fine-tuning of a compound's pharmacological profile, enhancing its therapeutic potential while minimizing off-target effects.

In the study of carbonic anhydrase inhibitors, specific modifications to the piperidine-4-carboxamide structure resulted in significant variations in potency and selectivity against four human isoforms (hCA I, II, IX, and XII). For example, a derivative bearing a 4-methoxyphenyl (B3050149) group (compound 6) was the most effective inhibitor of hCA I, whereas moving the methoxy (B1213986) group to the 3-position (compound 5) decreased activity. nih.gov Certain compounds achieved sub-nanomolar inhibition of the cancer-related isoform hCA IX and demonstrated high selectivity for tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov

The following table illustrates the inhibitory activity (Ki, in nM) of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives against different hCA isoforms, demonstrating the impact of chemical modifications on potency and selectivity. nih.gov

| Compound | Substituent | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 5 | 3-Methoxyphenyl | 38.6 | 6.2 | 11.4 | 5.8 |

| 6 | 4-Methoxyphenyl | 7.9 | 5.1 | 0.9 | 4.5 |

| 7 | 2-Methylphenyl | 11.8 | 8.9 | 25.6 | 8.1 |

| 16 | 4-Fluorobenzyl | 78.4 | 105.4 | 0.8 | 6.4 |

| 20 | 3-Chlorobenzyl | 25.6 | 88.5 | 0.9 | 7.1 |

| AAZ * | - | 250 | 12 | 25 | 5.7 |

*Acetazolamide (AAZ) was used as a reference compound.

These findings underscore the principle that minor chemical alterations, such as changing the position of a substituent or introducing different functional groups, can lead to dramatic changes in a molecule's biological activity, guiding the development of more effective and selective therapeutic agents. nih.gov

Concluding Remarks and Future Research Directions for 1 Ethylpiperidine 4 Carboxamide

Integration of Advanced Computational and Experimental Methodologies

Future investigations into 1-Ethylpiperidine-4-carboxamide and its derivatives would benefit immensely from a synergistic approach combining computational modeling and experimental validation. Building on research into related compounds, computational tools can predict molecular interactions and properties, which can then be confirmed and refined through laboratory experiments.

Computational Approaches:

Molecular Docking and Dynamics: Studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are derivatives, have successfully used molecular docking and dynamics simulations to understand their binding and selectivity as inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are implicated in cancer. nih.gov Similar in silico studies could predict the binding affinity and interaction of this compound with various biological targets.

Experimental Validation:

Spectroscopic Analysis: The synthesis of new piperidine-4-carboxamide derivatives has been confirmed using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net These methods will be essential for characterizing novel analogs of this compound.

Enzyme Inhibition Assays: For derivatives showing potential as enzyme inhibitors through computational screening, in vitro enzyme assays are critical for confirmation. For example, piperine-carboximidamide hybrids were tested for their ability to inhibit enzymes like EGFR, BRAF, and CDK2. nih.gov

Exploration of Novel Biological Pathways and Therapeutic Modalities

The piperidine-4-carboxamide core is associated with a diverse range of biological activities, suggesting that this compound could be a valuable starting point for discovering new therapeutic agents. researchgate.netajchem-a.com

Potential Therapeutic Applications:

Neurological Disorders: Research has shown that some piperidine-4-carboxamide derivatives act as potent dopamine (B1211576) reuptake inhibitors and exhibit analgesic properties in animal models. researchgate.netresearchgate.net Furthermore, other derivatives have been evaluated as calpain inhibitors, showing anticonvulsive effects in mice, which suggests a potential role in treating neurodegenerative conditions. nih.gov

Anticancer Agents: The piperidine (B6355638) skeleton is found in numerous anticancer compounds. ajchem-a.com Derivatives such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been investigated as inhibitors of tumor-associated carbonic anhydrase isoforms. nih.gov Other related compounds, piperine-carboximidamide hybrids, have shown antiproliferative activity by targeting key cancer-related proteins. nih.gov

Antimicrobial Activity: Piperidine-4-carboxamide derivatives have been assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing comparable or improved activity over the parent compound. researchgate.netresearchgate.net

The biosynthetic pathway for the piperidine ring, which originates from L-lysine, could also be a subject of study to understand its metabolic fate and potential interactions within biological systems. biorxiv.org

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. Future work on this compound should prioritize green chemistry principles.

Key Strategies:

Eco-Friendly Solvents and Catalysts: An efficient approach for synthesizing N-substituted piperidones, precursors to piperidines, has been developed that avoids traditional, more hazardous methods. nih.govfigshare.com The use of inexpensive and effective deep eutectic solvents, such as glucose-urea, has been demonstrated for the synthesis of piperidin-4-one derivatives. asianpubs.org

Biocatalysis: A novel biocatalytic method using immobilized Candida antarctica lipase (B570770) B (CALB) has been developed for the synthesis of piperidine derivatives. rsc.org This approach offers high yields and the ability to reuse the catalyst over multiple cycles.

Streamlined Synthetic Pathways: Recently, a new modular strategy has been developed that combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis. news-medical.net This method significantly reduces the number of steps required to produce complex piperidines, improving efficiency and reducing reliance on expensive and toxic heavy metals like palladium. news-medical.net Adopting such innovative strategies for the synthesis of this compound and its analogs would be a significant advancement.

Interdisciplinary Research Opportunities

The multifaceted nature of piperidine chemistry necessitates collaboration across various scientific disciplines. The future exploration of this compound presents numerous opportunities for interdisciplinary research.

Medicinal and Computational Chemistry: The design of novel therapeutic agents based on the this compound scaffold will require a close partnership between medicinal chemists synthesizing new analogs and computational chemists predicting their biological activity and pharmacokinetic properties. enamine.netnih.gov

Organic and Inorganic Chemistry: Research into the catalytic activity of metal compounds, such as the zinc(II)-mediated formation of amidines from piperidine analogs, highlights the intersection of organic synthesis and inorganic chemistry. rsc.org

Pharmacology and Materials Science: The development of novel drug delivery systems or the creation of more efficient and reusable catalysts for synthesis will involve collaborations between pharmacologists and material scientists. rsc.org

By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and potentially translate the promising chemical properties of this compound into tangible applications.

Chemical Properties of this compound

Table of Mentioned Compounds

Q & A

Basic: What are the recommended methods for synthesizing 1-Ethylpiperidine-4-carboxamide with high purity?

Answer:

Synthesis typically involves reacting piperidine-4-carboxamide with ethylating agents like ethyl bromide or ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF). A two-step protocol is advised:

Alkylation : Introduce the ethyl group to the piperidine nitrogen.

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Key parameters:

- Temperature control (50–60°C) to minimize side reactions.

- Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH).

Physical properties (e.g., boiling point, density) from CRC Handbook data can validate purity . Comparative analysis with analogs (e.g., 1-Propylpiperidine-4-carboxamide) highlights the impact of alkyl chain length on reaction efficiency .

Advanced: How can researchers address discrepancies in reported biological activities of this compound across studies?

Answer:

Discrepancies often arise from variability in assay conditions, purity, or structural analogs misreported as the parent compound. Mitigation strategies include:

- Systematic Review Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to standardize data extraction and minimize bias .

- Controlled Replication : Reproduce assays using standardized protocols (e.g., fixed concentrations, solvent systems like DMSO/PBS).

- Structural Validation : Cross-verify samples via ¹H/¹³C NMR and X-ray crystallography (reference COD entry 2230670 for analogous piperidine carboxamides) .

- Meta-Analysis : Use tools like RevMan to quantify heterogeneity and identify confounding variables (e.g., substituent effects on receptor binding) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Confirm ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂) and carboxamide carbonyl (δ ~170 ppm).

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- X-ray Crystallography : Resolve 3D conformation (e.g., COD entry 2230670 for analogous structures provides lattice parameters: a = 13.286 Å, b = 9.1468 Å) .

- Mass Spectrometry : Validate molecular weight (MW = 156.23 g/mol) via ESI+ (m/z 157.1 [M+H]⁺) .

Advanced: What strategies optimize this compound’s solubility for in vivo assays?

Answer:

Poor aqueous solubility (logP ~1.2) can be improved via:

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400/water mixtures (≤10% v/v) to enhance bioavailability.

- Salt Formation : React with HCl to form a hydrochloride salt (improves solubility >5-fold in PBS).

- Structural Analog Screening : Compare with 1-Propylpiperidine-4-carboxamide (logP ~1.8) to assess alkyl chain trade-offs between solubility and membrane permeability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size, PDI <0.2) for sustained release .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Answer:

SAR frameworks should focus on:

- Substituent Effects : Replace the ethyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to modulate steric/electronic profiles.

- Carboxamide Modifications : Test ester (e.g., methyl ester) or sulfonamide variants for enhanced metabolic stability.

- Crystallographic Data : Use COD entry 2230670 (analog: N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) to predict bioactive conformations via superimposition .

- In Silico Modeling : Perform docking studies (AutoDock Vina) against target receptors (e.g., σ-1) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.